molecular formula C17H11NO B188336 2-phenylnaphtho[1,2-d][1,3]oxazole CAS No. 3574-02-5

2-phenylnaphtho[1,2-d][1,3]oxazole

Cat. No.: B188336
CAS No.: 3574-02-5
M. Wt: 245.27 g/mol
InChI Key: IXRXDHFSMJQNMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-phenylnaphtho[1,2-d][1,3]oxazole is a heterocyclic compound that belongs to the oxazole family This compound features a fused naphthalene ring system with an oxazole ring and a phenyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of naphth[1,2-d]oxazole, 2-phenyl- typically involves the reaction of naphthols with amines. One practical method uses TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl) as the oxygen source. This method is known for its outstanding functional group tolerance and allows the rapid assembly of naphthoxazole skeletons .

Industrial Production Methods

While specific industrial production methods for naphth[1,2-d]oxazole, 2-phenyl- are not widely documented, the general approach involves large-scale synthesis using readily available naphthols and amines under controlled reaction conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-phenylnaphtho[1,2-d][1,3]oxazole undergoes various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, usually employing reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: TEMPO is commonly used as an oxidizing agent.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield naphthoxazole derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more hydrogenated derivatives.

Scientific Research Applications

2-phenylnaphtho[1,2-d][1,3]oxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of naphth[1,2-d]oxazole, 2-phenyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the formation of radical intermediates, as indicated by electron paramagnetic resonance (EPR) studies . These intermediates can interact with various biological molecules, leading to the observed biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical properties and reactivity

Properties

CAS No.

3574-02-5

Molecular Formula

C17H11NO

Molecular Weight

245.27 g/mol

IUPAC Name

2-phenylbenzo[e][1,3]benzoxazole

InChI

InChI=1S/C17H11NO/c1-2-7-13(8-3-1)17-18-16-14-9-5-4-6-12(14)10-11-15(16)19-17/h1-11H

InChI Key

IXRXDHFSMJQNMJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC3=C(O2)C=CC4=CC=CC=C43

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(O2)C=CC4=CC=CC=C43

Key on ui other cas no.

3574-02-5

Origin of Product

United States

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